
6'-Bromo-2',3'-difluorophenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Bromo-2’,3’-difluorophenacyl chloride is an organic compound with the molecular formula C8H4BrClF2O It is a derivative of phenacyl chloride, where the phenyl ring is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-2’,3’-difluorophenacyl chloride typically involves the halogenation of 2’,3’-difluorophenacyl chloride. One common method is the bromination of 2’,3’-difluorophenacyl chloride using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 6’-Bromo-2’,3’-difluorophenacyl chloride may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6’-Bromo-2’,3’-difluorophenacyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Coupling Reactions: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
6’-Bromo-2’,3’-difluorophenacyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6’-Bromo-2’,3’-difluorophenacyl chloride depends on its application. In nucleophilic substitution reactions, the chloride group is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, facilitated by a palladium catalyst, to form carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
6’-Bromo-2’,3’-difluorophenacyl bromide: Similar structure but with a bromide instead of a chloride group.
2-Bromo-1-(6-bromo-2,3-difluorophenyl)ethanone: Another brominated derivative with similar reactivity.
6-Bromo-2,3-difluorophenol: A related compound with a hydroxyl group instead of a chloride.
Uniqueness
6’-Bromo-2’,3’-difluorophenacyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms on the phenyl ring can influence the compound’s electronic properties and reactivity, making it valuable in various synthetic applications.
Propiedades
Fórmula molecular |
C8H4BrClF2O |
|---|---|
Peso molecular |
269.47 g/mol |
Nombre IUPAC |
1-(6-bromo-2,3-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-4-1-2-5(11)8(12)7(4)6(13)3-10/h1-2H,3H2 |
Clave InChI |
AGLBORIQZRNRIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)F)C(=O)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


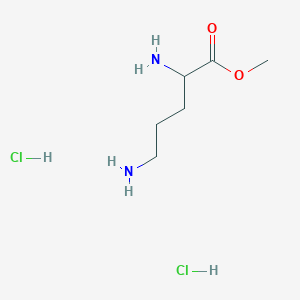
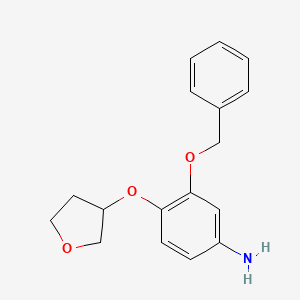
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
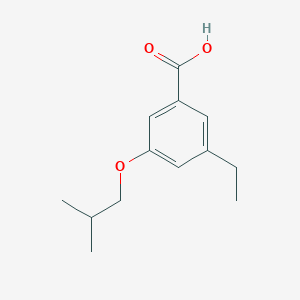
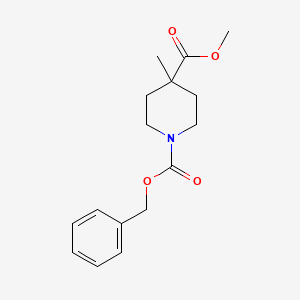
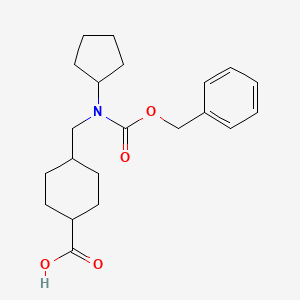
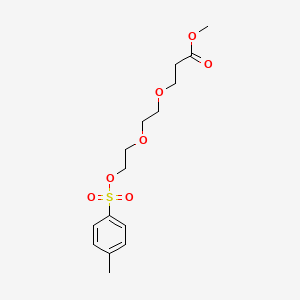
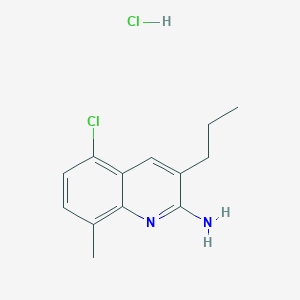

![2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol](/img/structure/B13718846.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13718853.png)
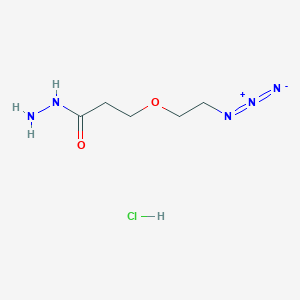
methanone Hydrochloride](/img/structure/B13718874.png)
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)
